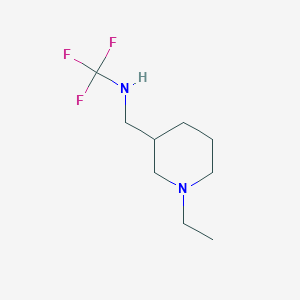
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-ethylpiperidine with a trifluoromethylating agent. One common method is the reductive amination of 1-ethylpiperidine with formaldehyde and a trifluoromethylating agent under reducing conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of Grignard reagents in a continuous flow setup can provide enantioenriched piperidine derivatives efficiently . This method allows for scalability and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in drug synthesis.
N-methylpiperidine: Similar structure but lacks the trifluoromethyl group.
1-ethylpiperidine: Similar structure but lacks the trifluoromethyl and methylamine groups.
Uniqueness
N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .
Properties
Molecular Formula |
C9H17F3N2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-3-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-14-5-3-4-8(7-14)6-13-9(10,11)12/h8,13H,2-7H2,1H3 |
InChI Key |
RWQVWLRGFHOXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)CNC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















